Glycyrrhizic Acid Monoammonium Salt (CAS 53956-04-0) is the high-purity monoammonium salt of glycyrrhizic acid, the primary sweet-tasting triterpenoid saponin naturally occurring in licorice root (Glycyrrhiza glabra)[1][2]. As an amphiphilic molecule, it is utilized for its emulsifying, gel-forming, and potent sweetening properties in food, cosmetic, and pharmaceutical applications[3]. Unlike its parent free acid, this salt form offers significant advantages in aqueous solubility and handling, making it a preferred choice for liquid formulations and as a high-performance excipient for taste-masking[4][5].
Substituting Glycyrrhizic Acid Monoammonium Salt with seemingly similar alternatives introduces significant formulation and performance risks. The free acid form, glycyrrhizic acid, is poorly soluble in neutral aqueous solutions, complicating processing and limiting its use in many liquid formats[6][7]. Crude licorice extracts, while containing glycyrrhizin, introduce substantial batch-to-batch variability and impurities that can interfere with the final product's stability, taste, and safety profile[1]. Using other salts, such as potassium or sodium glycyrrhizinate, can alter the sweetness intensity, aftertaste, and stability in pH-sensitive systems, making the monoammonium salt a distinct choice for applications demanding a specific palatability and performance profile[8][9].
The monoammonium salt form provides a critical advantage in aqueous solubility compared to the free acid. While glycyrrhizic acid is only slightly soluble in water, technical datasheets and literature confirm that Monoammonium Glycyrrhizinate is readily soluble, particularly in hot water or above pH 4.5[5][6]. One safety data sheet quantifies the solubility as 5 g/L at 30 °C, a significant improvement over the near-insolubility of the free acid under similar neutral conditions[10][11].
| Evidence Dimension | Water Solubility (at neutral or near-neutral pH) |
| Target Compound Data | 5 g/L (at 30 °C)[10][11]; readily soluble above pH 4.5[6] |
| Comparator Or Baseline | Glycyrrhizic Acid (Free Form): 'Slightly soluble' or 'not very water soluble'[7][12] |
| Quantified Difference | Orders of magnitude higher solubility in process-relevant aqueous conditions. |
| Conditions | Aqueous solution at or near room temperature. |
This enables the creation of concentrated aqueous stock solutions and simplifies water-based formulations, eliminating the need for co-solvents or significant pH adjustments required for the free acid.
Glycyrrhizic Acid Monoammonium Salt is a high-intensity sweetener, rated as 50 to 100 times sweeter than sucrose[4][8]. This potency is crucial for its primary application in masking the bitterness of active pharmaceutical ingredients (APIs)[13]. Unlike other sweeteners which can develop bitter notes at higher concentrations, ammonium glycyrrhizinate maintains a desirable taste profile, making it a more effective choice for challenging formulations[9]. Patents specifically cite the use of the monoammonium salt in pleasant-tasting liquid compositions for bitter drugs, highlighting its selection over other forms for achieving optimal palatability[4][14].
| Evidence Dimension | Sweetness Intensity (relative to sucrose) |
| Target Compound Data | 50-100x sweeter than sucrose |
| Comparator Or Baseline | Sucrose (1x) |
| Quantified Difference | 50-100 fold increase in sweetness. |
| Conditions | Food and pharmaceutical formulations. |
For pharmaceutical or nutraceutical products, selecting this specific salt provides superior taste-masking efficacy, improving patient compliance and product marketability.
In a direct comparison of inhibitory effects on bovine testes hyaluronidase, glycyrrhizin (the anionic form of the acid/salt) demonstrated potent activity, while its aglycone metabolite, glycyrrhetinic acid, had no detectable effect at the same concentration. The study reported a 50% inhibition (IC50) of hyaluronidase activity with approximately 3 µM of glycyrrhizin, whereas glycyrrhetinic acid showed no inhibition at 9.0 µM[15]. This indicates that the complete saponin structure, including the two glucuronic acid moieties, is essential for this specific and potent biological activity.
| Evidence Dimension | IC50 for Bovine Testis Hyaluronidase Inhibition |
| Target Compound Data | ~3 µM (for Glycyrrhizin) |
| Comparator Or Baseline | Glycyrrhetinic Acid (Aglycone): No detectable effect at 9.0 µM |
| Quantified Difference | Glycyrrhizin is a potent inhibitor while its aglycone metabolite is inactive in this assay. |
| Conditions | In vitro enzymatic assay with purified bovine testes hyaluronidase. |
For research or product development targeting hyaluronidase-mediated processes (e.g., inflammation, skin aging), this evidence proves that procuring the complete glycyrrhizin salt is critical for efficacy, as the aglycone substitute is ineffective.
The ability to form micelles is critical for solubilizing lipophilic drugs. Monoammonium Glycyrrhizinate forms well-defined, rod-like micelles in weakly acidic aqueous solutions, a property not observed at neutral pH[16]. In a pH 5 buffer, the critical micelle concentration (CMC) was determined to be 1.5 mmol/L. However, as the pH increased to 7, the ionization of carboxylic acid groups became disadvantageous for micelle formation, and a clear CMC was not observed[16]. This pH-dependent aggregation behavior is a key parameter for formulation scientists.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 1.5 mmol/L (in pH 5 buffer) |
| Comparator Or Baseline | Target Compound in pH 7 Buffer: CMC not defined |
| Quantified Difference | Forms defined micelles in weakly acidic conditions but not at neutral pH. |
| Conditions | Aqueous buffer solutions at varying pH. |
This defines a specific operational window (pH 5-6) for using this compound as a micellar solubilizer, a crucial piece of data for developing stable and effective drug delivery systems.
Leveraging its high aqueous solubility compared to the free acid, this compound is the right choice for creating concentrated syrups and oral liquid medicines. Its potent sweetness simultaneously serves to mask the unpleasant taste of APIs, improving patient adherence[4][13].
Based on its superior ability to inhibit hyaluronidase compared to its aglycone metabolite, this salt is indicated for topical formulations like serums or creams designed to mitigate inflammatory skin conditions or the effects of skin aging[5][15].
The well-defined critical micelle concentration (CMC) in weakly acidic conditions (pH 5-6) makes this compound suitable for developing specialized drug delivery vehicles. It can be used to solubilize poorly water-soluble drugs in formulations where a pH below neutral is required for stability or activity[16].
The combination of intense, clean sweetness and surfactant properties makes it an effective multi-functional ingredient in beverages and foods. It can enhance and stabilize foams while providing a sucrose-sparing sweetening effect without the bitter aftertaste associated with some other high-intensity sweeteners[9][17].